molecular formula C9H12N2O B1532594 1-(2-Aminophenyl)azetidin-3-ol CAS No. 1029432-72-1

1-(2-Aminophenyl)azetidin-3-ol

Cat. No.: B1532594
CAS No.: 1029432-72-1
M. Wt: 164.2 g/mol
InChI Key: LGNUSWKZIGYTSP-UHFFFAOYSA-N
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Description

“1-(2-Aminophenyl)azetidin-3-ol” is a chemical compound with the formula C9H12N2O . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of azetidines, including “this compound”, is an important area of research . One method involves the reduction of starting materials by LiAlH4 . Another method involves the oxidation of 1-substituted azetidin-3-ols .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H12N2O .


Chemical Reactions Analysis

Azetidines, including “this compound”, are known to undergo various chemical reactions. For example, they can be reduced by LiAlH4 or oxidized under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 164.2 .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Tubulin-Targeting Antitumor Agents : A series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antiproliferative activities. These compounds, including derivatives of azetidin-2-ones, demonstrated potent activity against breast cancer cells, disrupted microtubular structures, and induced apoptosis, highlighting their potential as antitumor agents (Greene et al., 2016).

Versatile Building Blocks

  • Beta-Lactam Synthon Methods : Azetidin-2-one has been recognized as a versatile intermediate for synthesizing a wide range of organic molecules. Its use extends beyond the synthesis of beta-lactam antibiotics to include aromatic beta-amino acids, peptides, and other biologically important compounds. This highlights the strategic utilization of azetidin-2-ones as synthons in organic chemistry (Deshmukh et al., 2004).

Drug and Gene Delivery

  • Enzymatic Synthesis of Cyclic Polyamines : The enzymatic synthesis of cyclic polyamines from azetidin derivatives, including 3-amino-propan-1-ol, demonstrates a novel approach for producing multifunctional polyamines. These compounds are significant for drug and gene delivery applications, showcasing the adaptability of azetidin-2-ones in synthesizing complex structures (Cassimjee et al., 2012).

Anticancer and Antimicrobial Agents

  • Azetidin-2-one Derivatives as Anticancer Agents : Research into azetidin-2-one derivatives has identified compounds with selective cytotoxicity towards cancer cells. These findings are critical for the development of novel anticancer therapies, demonstrating the therapeutic potential of azetidin-2-one derivatives (Olazarán et al., 2017).

Antibacterial Activity

  • Novel Azetidin-2-ones with Antibacterial Activity : A study synthesizing novel azetidin-2-ones revealed potent antibacterial activity against various pathogens. These findings underscore the role of azetidin-2-ones in developing new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria (Chhajed & Upasani, 2012).

Neuroprotective Agents

  • Neuroprotective Properties : Research into 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate (T-817MA) has shown its potential as a neuroprotective agent for treating psychiatric disorders, including schizophrenia. This compound ameliorated cognitive deficits and sensorimotor gating deficits in animal models, highlighting its therapeutic potential (Uehara et al., 2012).

Biochemical Analysis

Biochemical Properties

1-(2-Aminophenyl)azetidin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc-binding enzymes, potentially inhibiting their activity . This interaction is crucial as it can influence various metabolic pathways and cellular functions. Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, its interaction with zinc-binding enzymes involves coordination with the metal ion, leading to enzyme inhibition . Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity.

Properties

IUPAC Name

1-(2-aminophenyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-3-1-2-4-9(8)11-5-7(12)6-11/h1-4,7,12H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNUSWKZIGYTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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